tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate: is a chemical compound with the molecular formula C13H15BrN2O3 and a molar mass of 327.17 g/mol. This compound is notable for its unique structure, which includes a brominated furo[2,3-b]pyridine moiety linked to a carbamate group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate typically involves several key steps:
Bromination of Furo[2,3-b]pyridine: The starting material, furo[2,3-b]pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Carbamate Group: The brominated intermediate is then reacted with tert-butyl isocyanate under suitable conditions to form the carbamate group, resulting in the final product.
Chemical Reactions Analysis
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furo[2,3-b]pyridine moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The brominated furo[2,3-b]pyridine moiety can bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can be compared with similar compounds such as:
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a similar structure but includes a hydroxyl group instead of the furo moiety.
tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate: This compound has a different substitution pattern on the furo[2,3-b]pyridine ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
1643915-91-6 |
---|---|
Molecular Formula |
C13H15BrN2O3 |
Molecular Weight |
327.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.